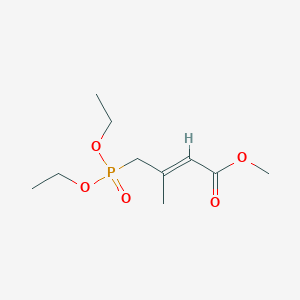

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is an organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is a complex organic compoundSimilar compounds, such as diethyl 4-methylbenzylphosphonate, have been found to interact with enzymes like parathion hydrolase in organisms like brevundimonas diminuta and flavobacterium sp .

Biochemical Pathways

Related compounds have been implicated in the methylerythritol 4-phosphate (mep) pathway . This pathway is involved in the synthesis of isoprenoid precursors, which are essential for a variety of biological functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michael addition of diethyl phosphite to methyl 3-methylbut-2-enoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve the overall yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Organic Synthesis:

- Building Block: Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

2. Reaction Mechanisms:

The compound undergoes several key reactions:

- Oxidation: Can be oxidized to form phosphonic acids.

- Reduction: Reduction can yield phosphines or phosphine oxides.

- Substitution: The ester group can be replaced with nucleophiles such as amines or alcohols.

Medicinal Chemistry Applications

1. Drug Development:

this compound is investigated for its potential biological activities, serving as a precursor for bioactive molecules. It is involved in synthesizing compounds that exhibit antimicrobial and antiproliferative properties .

2. Case Study:

A study explored the synthesis of derivatives of this compound that showed promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology .

Agricultural Applications

1. Insect Growth Regulators:

This compound is utilized as an intermediate in the synthesis of insect growth regulators (IGRs), which are crucial for pest control in agriculture. IGRs disrupt the normal development of insects, thereby controlling pest populations effectively without harming beneficial insects .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 4-methylbenzylphosphonate

- Methyl 3-(diethyl phosphono)but-2-enoate

- Ethyl 4-(diethyl phosphono)-3-methylbut-2-enoate

Uniqueness

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the phosphonate and ester groups allows for versatile chemical transformations and applications in various fields .

Actividad Biológica

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate, with the chemical formula C10H19O5P and CAS number 19945-56-3, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a phosphonate group, which is significant for its biological interactions. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 235.24 g/mol |

| Chemical Formula | C10H19O5P |

| CAS Number | 19945-56-3 |

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and potential neurotoxic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity :

- Antimicrobial Properties :

-

Enzyme Inhibition :

- As an organophosphate, it may inhibit key enzymes beyond AChE, including those involved in metabolic pathways, which can lead to altered physiological responses.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Interaction

Another research effort focused on the inhibition kinetics of AChE by this compound. The compound demonstrated competitive inhibition with a Ki value indicating significant potency in blocking enzymatic activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other organophosphates was conducted:

| Compound Name | Structure Type | AChE Inhibition (IC50) | Antitumor Activity |

|---|---|---|---|

| This compound | Phosphonate | Moderate | Yes |

| Triethyl phosphate | Phosphate ester | High | No |

| Diethyl chlorophosphate | Organophosphate | Very High | Limited |

Propiedades

IUPAC Name |

methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRMCHLUWPZKH-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC(=O)OC)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C(=C/C(=O)OC)/C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.